Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(2-(1-piperidinyl)ethyl)-, dihydrochloride
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Overview
Description
Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(2-(1-piperidinyl)ethyl)-, dihydrochloride is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(2-(1-piperidinyl)ethyl)-, dihydrochloride typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Isoquinoline Core: This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization reactions.
Introduction of the Piperidinyl Group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Reduction and Methylation: The final steps might include reduction of the isoquinoline ring and methylation to introduce the dimethyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(2-(1-piperidinyl)ethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further hydrogenate the isoquinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield isoquinoline N-oxides, while reduction could produce fully hydrogenated isoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(2-(1-piperidinyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, used in various chemical and pharmaceutical applications.
Quinoline: Structurally related, with applications in antimalarial drugs.
Tetrahydroisoquinoline: A reduced form with different biological activities.
Uniqueness
Isoquinoline, 3,4-dihydro-3,3-dimethyl-1-(2-(1-piperidinyl)ethyl)-, dihydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
CAS No. |
126356-34-1 |
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Molecular Formula |
C18H28Cl2N2 |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
3,3-dimethyl-1-(2-piperidin-1-ylethyl)-4H-isoquinoline;dihydrochloride |
InChI |
InChI=1S/C18H26N2.2ClH/c1-18(2)14-15-8-4-5-9-16(15)17(19-18)10-13-20-11-6-3-7-12-20;;/h4-5,8-9H,3,6-7,10-14H2,1-2H3;2*1H |
InChI Key |
AFJKQHDYAMHCEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)CCN3CCCCC3)C.Cl.Cl |
Origin of Product |
United States |
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